molecular formula C16H16FNO B4505677 3-fluoro-N-(2-phenylpropyl)benzamide

3-fluoro-N-(2-phenylpropyl)benzamide

Cat. No.: B4505677
M. Wt: 257.30 g/mol
InChI Key: FTLUAPNCLYHAJR-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-phenylpropyl)benzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 3-position of the benzoyl ring and a 2-phenylpropyl substituent on the amide nitrogen. The branched 2-phenylpropyl group introduces steric effects that may modulate solubility and intermolecular interactions, while the fluorine atom enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

3-fluoro-N-(2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-12(13-6-3-2-4-7-13)11-18-16(19)14-8-5-9-15(17)10-14/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLUAPNCLYHAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Fluorine Positioning : Dual fluorination in 3-fluoro-N-(3-fluorophenyl)benzamide enhances intermolecular interactions, leading to polymorphism detectable via PXRD and DSC .
  • Bioactive Substituents: Piperidinyl and guanidinobenzyl groups (e.g., compound 17b) improve target binding in medicinal chemistry applications .

Physicochemical Properties

Lipophilicity and Solubility
  • 3-Fluoro-N-(2-phenylpropyl)benzamide : Predicted logP ~2.5–3.0 (estimated from analogs in : logP = 2.4568 for a pyrazolyl derivative) .
  • 3-Fluoro-N-(p-tolyl)benzamide : Lower logP (~2.0) due to the polar p-tolyl group, but reduced solubility from crystal packing (N—H···O hydrogen bonds) .
  • II.13.w (Pesticide) : High logP (>4) from trifluoromethyl and difluoro groups, favoring membrane penetration .
Crystallinity and Polymorphism
  • The target compound’s polymorphism remains unstudied, but analogs like 3-fluoro-N-(3-fluorophenyl)benzamide exhibit coexisting polymorphs confirmed by simulated PXRD .
  • Dihedral angles between aromatic rings (e.g., 65.69° in the p-tolyl derivative) influence molecular stacking and stability .

Spectroscopic Challenges

  • ¹H NMR Complexity : Fluorine-induced scalar couplings cause severe signal overlap in analogs like 3-fluoro-N-(3-fluorophenyl)benzamide, complicating assignments without advanced techniques (e.g., 2D NMR) .
  • X-ray Crystallography : SHELX software () is critical for resolving structures, particularly for polymorphic forms or disordered crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-fluoro-N-(2-phenylpropyl)benzamide
Reactant of Route 2
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